

Toxicological Profile of Bensulfuron-methyl in Mammals: A Technical Guide

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Compound of Interest

Compound Name: *Bensulfuron-methyl*

Cat. No.: *B033747*

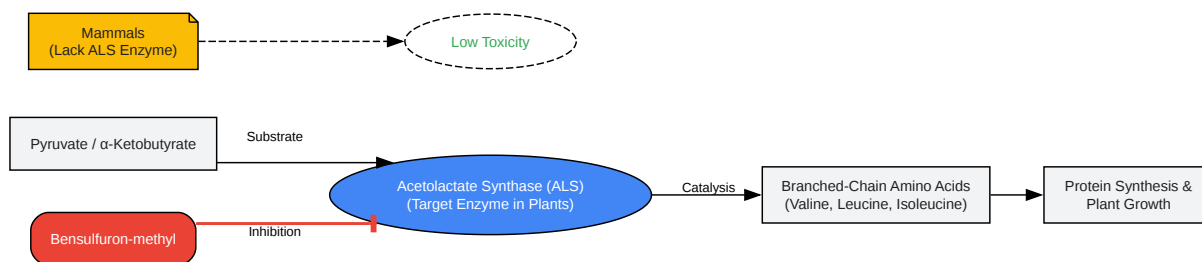
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Introduction

Bensulfuron-methyl is a selective pre- and post-emergence sulfonylurea herbicide used to control annual and perennial broadleaf weeds and sedges, particularly in rice and wheat cultivation.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This enzyme is absent in mammals, which is a primary contributor to the compound's low mammalian toxicity.[5] This guide provides an in-depth summary of the toxicological profile of **Bensulfuron-methyl** in mammalian species, compiled from regulatory assessments and scientific studies, for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for **Bensulfuron-methyl** is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell division, leading to the death of susceptible plants. Mammals lack the ALS enzyme and this biosynthetic pathway, obtaining these essential amino acids through their diet, which accounts for the herbicide's high selectivity and low toxicity in mammalian species.

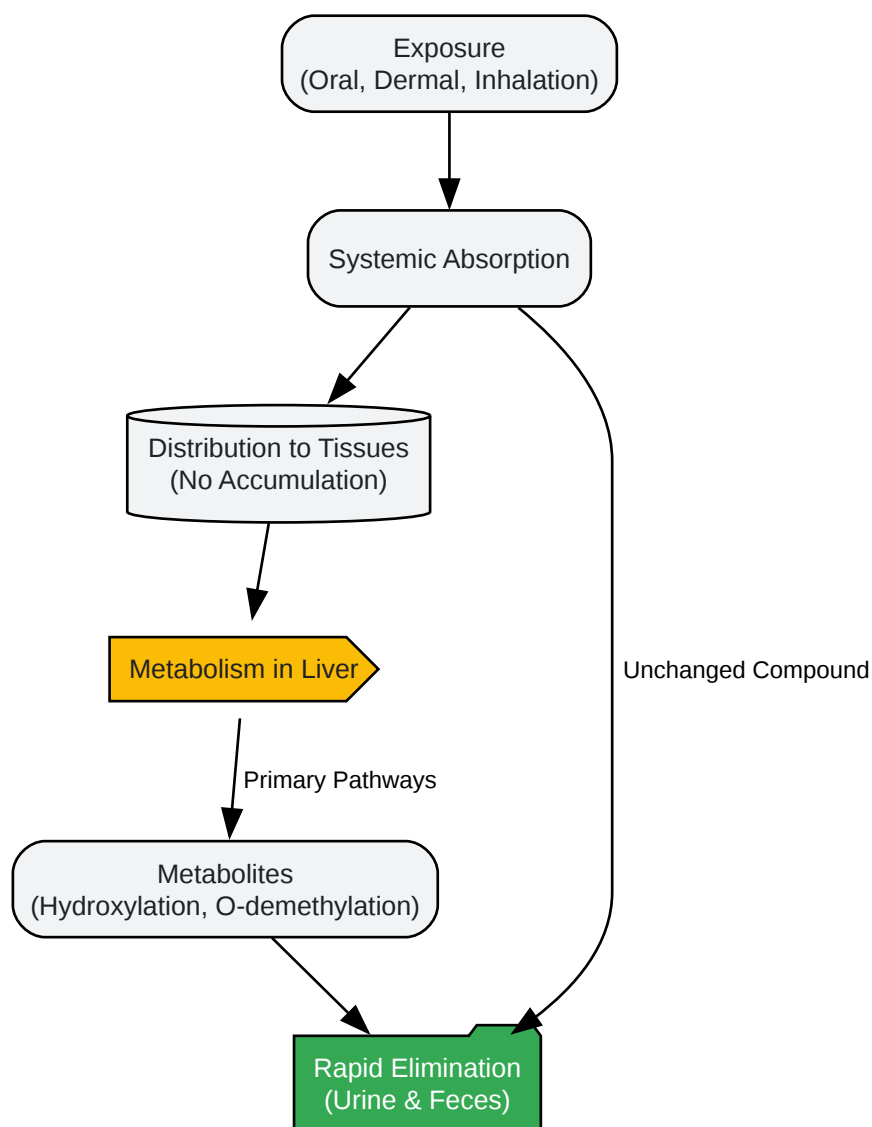


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Caption: Mechanism of Action of **Bensulfuron-methyl**.

Absorption, Distribution, Metabolism, and Excretion (ADME)

In mammalian systems, **Bensulfuron-methyl** is rapidly metabolized and eliminated. The primary metabolic pathways include hydroxylation and O-demethylation. Studies indicate that the active substance and its metabolites do not accumulate in tissues, contributing to its low chronic toxicity profile.



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Caption: ADME pathway for **Bensulfuron-methyl** in mammals.

Toxicological Endpoints

Bensulfuron-methyl exhibits low toxicity across a range of mammalian studies. The primary target organ identified in repeated-dose studies at high concentrations is the liver.

Acute Toxicity

Bensulfuron-methyl has a low acute toxicity profile. It is classified under EPA Toxicity Category IV for oral and inhalation routes and Category III for dermal exposure. It is not a dermal sensitizer and is classified as Category IV for primary eye and skin irritation.

Table 1: Acute Toxicity of Bensulfuron-methyl

Study	Species	Route	Result
Acute Oral LD50	Rat	Oral	> 5000 mg/kg bw
Acute Dermal LD50	Rabbit	Dermal	> 2000 mg/kg bw
Acute Inhalation LC50	Rat	Inhalation	> 5.0 mg/L
Primary Eye Irritation	Rabbit	Ocular	Non-irritating (Category IV)
Primary Dermal Irritation	Rabbit	Dermal	Non-irritating (Category IV)
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer

Repeated Dose Toxicity

The liver is the primary target organ in subchronic and chronic studies, with effects observed only at high dose levels. Effects noted in mice included increased liver weight, elevated liver enzymes (alkaline phosphatase, alanine transaminase, and aspartate aminotransferase), and histological changes. Similar hepatotoxicity was seen in chronic dog studies.

Table 2:
Repeated
Dose
Toxicity of
Bensulfuron-
methyl

Study	Species	Duration	NOAEL	LOAEL	Key Findings
Subacute Dermal	Rat (Sprague- Dawley)	28 days	1000 mg/kg/day	-	No significant abnormalities in hematology, biochemistry, or histology.
Chronic Toxicity	Dog	1 year	750 ppm (approx. 19.9-21.4 mg/kg/day)	7500 ppm (approx. 222.6-237.3 mg/kg/day)	Hepatotoxicit y at the LOAEL.
Chronic Toxicity	Rat	2 years	-	-	Little toxicity observed at doses up to 7,500 ppm.
Chronic/Onco genicity	Mouse	2 years	-	5000 ppm (approx. 455- 460 mg/kg/day)	Increased liver weight and histological lesions at the highest dose.

Genotoxicity

Bensulfuron-methyl is not considered to be mutagenic. It has tested negative in a battery of in vitro and in vivo genotoxicity assays.

Table 3: Genotoxicity
of Bensulfuron-
methyl

Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i>	With and Without S9	Negative
In vitro Mammalian Cell Gene Mutation	Chinese Hamster Ovary (CHO) cells (HGPRT locus)	With and Without S9	Negative
In vivo Chromosome Aberration	Rat Bone Marrow	N/A	Negative

Carcinogenicity

Based on a lack of evidence of increased tumor incidence in long-term studies with rats and mice, **Bensulfuron-methyl** is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity

Bensulfuron-methyl does not cause adverse effects on reproductive function. Developmental effects, such as skeletal variations and reduced ossification in rats and abortions in rabbits, were only observed at dose levels exceeding the limit dose, and a clear No Observed Adverse Effect Level (NOAEL) was established. It is not considered a reproductive or developmental toxicant under expected exposure levels.

Table 4:
Reproductive and
Developmental
Toxicity of
Bensulfuron-methyl

Study	Species	NOAEL (Parental/Offspring)	Key Findings
Two-Generation Reproduction	Rat	250 ppm (approx. 20- 22 mg/kg/day)	Not a reproductive toxin.
Developmental Toxicity	Rat	-	Skeletal variations and reduced ossification only seen above the limit dose (1320 mg/kg/day).
Developmental Toxicity	Rabbit	-	Abortions observed only at levels above the limit dose.

Neurotoxicity

There is no evidence of neurotoxicity produced by **Bensulfuron-methyl** in the available toxicology database, which includes acute and subchronic neurotoxicity studies.

Experimental Protocols

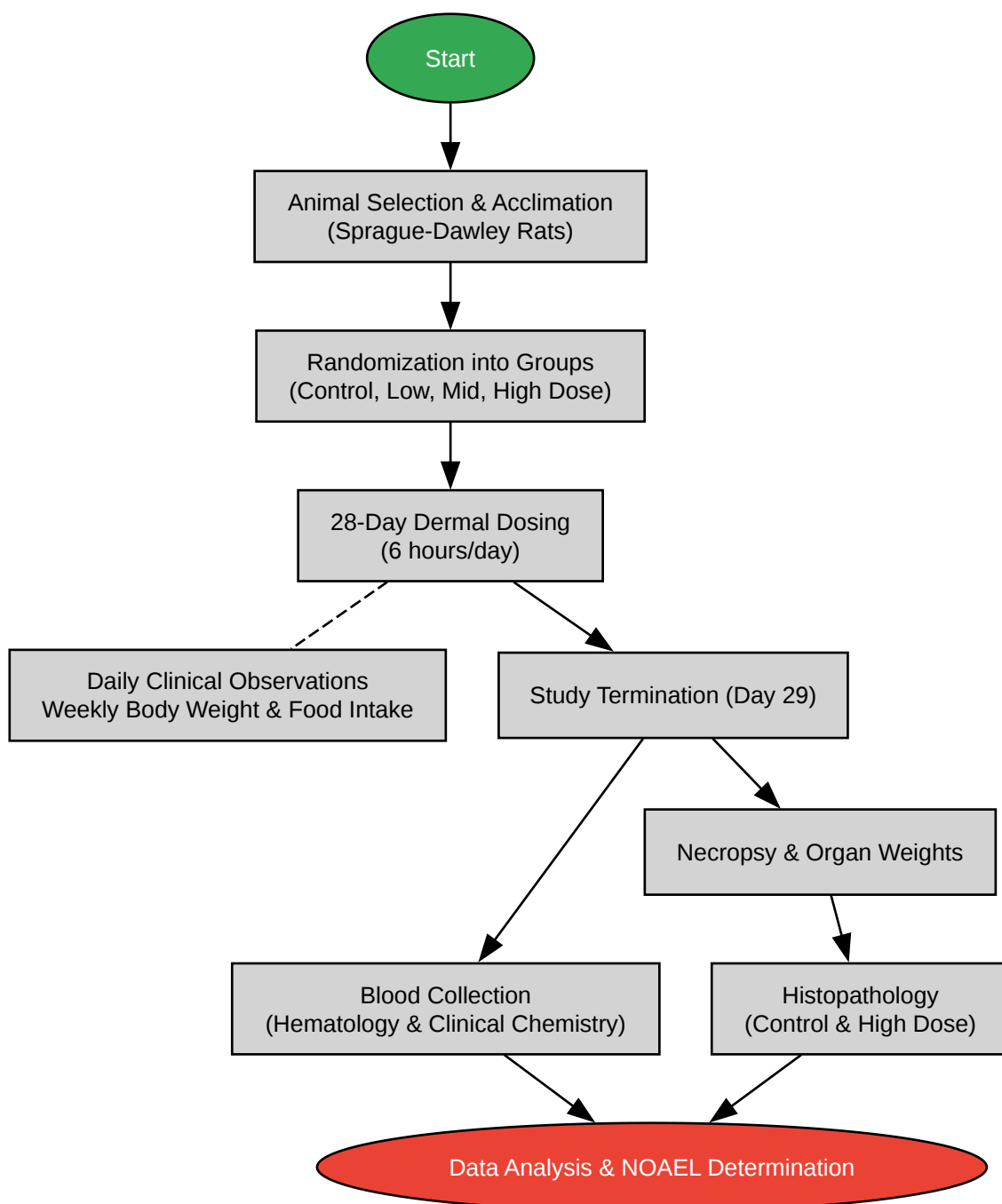
Detailed methodologies for key toxicological assessments are outlined below, based on standard regulatory guidelines and published study information.

28-Day Subacute Dermal Toxicity Study

This study investigates the potential toxicity following repeated dermal application.

- Test System: Sprague-Dawley rats (typically 12 animals/sex/group).

- **Dose Groups:** A control group (vehicle only) and at least three dose groups (e.g., 250, 500, and 1000 mg/kg bw/day).
- **Administration:** The test substance is applied daily to a shaved area of the back (approx. 10% of body surface area) for 6 hours per day over 28 consecutive days. The site is covered with a semi-occlusive dressing.
- **Observations:** Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At termination, blood samples are collected for hematology (e.g., red and white blood cell counts, hemoglobin, platelets) and clinical chemistry (e.g., liver enzymes like ALT, AST, ALP; kidney function tests like BUN, creatinine).
- **Pathology:** All animals undergo a full necropsy. Organ weights (e.g., liver, kidneys, spleen, brain) are recorded. A comprehensive set of tissues from the control and high-dose groups are examined microscopically for histopathological changes.



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Caption: Experimental workflow for a 28-day dermal toxicity study.

Bacterial Reverse Mutation (Ames) Test

This in vitro assay assesses the potential of a substance to induce gene mutations.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (WP2uvrA).
- Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/ β -naphthoflavone.
- Methodology (Plate Incorporation):
 - A preliminary cytotoxicity test is run to determine the appropriate dose range.
 - For the main assay, the test substance (at 5 different concentrations), negative control (vehicle), and positive controls are added to molten top agar containing a trace amount of histidine or tryptophan.
 - The bacterial tester strain culture is added, followed by either the S9 mix or a buffer.
 - The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.
- Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control, typically a two-fold or greater increase.

In Vivo Mammalian Bone Marrow Chromosome Aberration Test

This assay detects structural chromosome damage in vivo.

- Test System: A common rodent species, preferably rats or mice.
- Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control (e.g., cyclophosphamide) are included.
- Procedure:

- Animals are treated with a mitotic arresting agent (e.g., colchicine) at a set time before euthanasia.
- Animals are euthanized at appropriate intervals after treatment to sample cells at the first post-treatment mitosis (e.g., 18-24 hours).
- Bone marrow is flushed from the femurs, and cells are harvested.
- Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per animal are scored for structural chromosome aberrations (e.g., breaks, gaps, exchanges). The mitotic index is also calculated to assess cytotoxicity. A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Conclusion

The comprehensive toxicological database for **Bensulfuron-methyl** indicates a low order of toxicity in mammalian species. Its high selectivity is attributed to its specific mechanism of action, inhibiting an enzyme pathway absent in mammals. It has low acute toxicity, is not genotoxic or carcinogenic, and does not pose a significant risk for reproductive, developmental, or neurological toxicity at relevant exposure levels. The primary target organ upon repeated high-dose exposure is the liver. Overall, the risk assessment based on available data supports its safety under registered use conditions.

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